

In-Depth Technical Guide to the Spectroscopic Data of 6-Bromoisatin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromoisatin** (CAS No. 6326-79-0), a key building block in medicinal chemistry and organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **6-Bromoisatin**.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
11.14	S	1H, N-H
7.41 - 7.47	m	1H, Ar-H
7.24 - 7.28	m	1H, Ar-H
7.06 - 7.09	m	1H, Ar-H

Note: This is a predicted spectrum and should be confirmed with experimental data.



Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	
Data not available in searched literature.		

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3440	N-H stretch
1320	C-N stretch or other fingerprint region vibration

Note: These values are from a single literature source and may vary depending on the experimental conditions.[1]

Table 4: Mass Spectrometry Data

m/z	Assignment
Data not available in searched literature.	

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **6-Bromoisatin** are not readily available in the public domain. The following are generalized procedures that can be adapted for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **6-Bromoisatin**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:



- Dissolve approximately 5-10 mg of 6-Bromoisatin in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

• Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

• Relaxation Delay: 2-5 seconds

• Spectral Width: 0-200 ppm

Data Analysis:

- Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
- Reference the spectra to the residual solvent peak or the internal standard.
- Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
- Assign the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy



Objective: To identify the functional groups present in **6-Bromoisatin**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of 6-Bromoisatin with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press die.
- Apply pressure to form a thin, transparent pellet.

Spectral Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Compare the obtained spectrum with literature values or spectral databases for confirmation. A product specification sheet from a commercial supplier confirms that the infrared spectrum of their **6-Bromoisatin** conforms to expectations.[2][3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Bromoisatin**.

Instrumentation: A mass spectrometer (e.g., GC-MS, LC-MS, or direct infusion ESI-MS).



Sample Preparation:

- For GC-MS: Dissolve the sample in a volatile organic solvent.
- For LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.
- For Direct Infusion: Prepare a dilute solution in a suitable solvent (e.g., methanol, acetonitrile).

Acquisition (Electron Ionization - El for GC-MS):

- Introduce the sample into the ion source.
- Ionize the molecules using a standard electron energy (typically 70 eV).
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

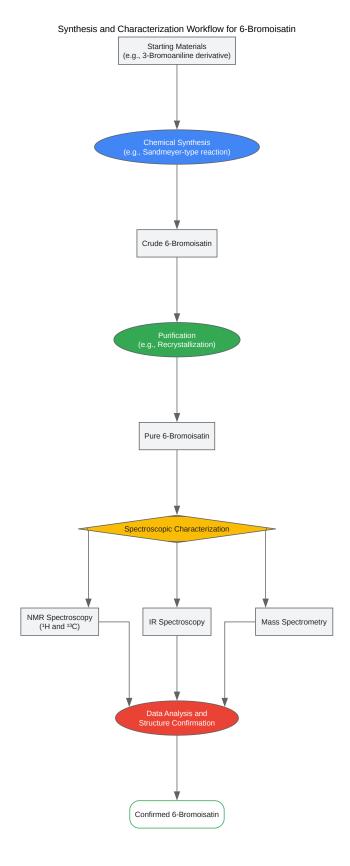
Data Analysis:

- Identify the molecular ion peak (M+).
- Analyze the fragmentation pattern to gain structural information. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and brominecontaining fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **6-Bromoisatin**.





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Caption: A logical workflow for the synthesis and spectroscopic analysis of **6-Bromoisatin**.



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